Desacetylscalaradial
Description
Desacetylscalaradial is a cytotoxic scalarane sesterterpene primarily isolated from marine sponges of the genus Cacospongia and Dysidea . Structurally, it is characterized by a furan-containing scalarane backbone with a 1,4-dialdehyde functional group but lacks the acetyl group present in its analog scalaradial . It is biosynthesized as a chemical defense compound, concentrated in the sponge's most vulnerable regions, such as the tips of branching Cacospongia sp., where predator exposure is highest . This compound exhibits significant cytotoxicity, particularly against leukemia L1210 cells (IC₅₀ values in the micromolar range), and plays a role in deterring predators like reef fish .
Properties
CAS No. |
77282-60-1 |
|---|---|
Molecular Formula |
C25H38O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(1R,4aS,4bR,6aS,10aS,10bR,12S,12aS)-12-hydroxy-4b,7,7,10a,12a-pentamethyl-1,4,4a,5,6,6a,8,9,10,10b,11,12-dodecahydrochrysene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C25H38O3/c1-22(2)10-6-11-23(3)18(22)9-12-24(4)19-8-7-16(14-26)17(15-27)25(19,5)21(28)13-20(23)24/h7,14-15,17-21,28H,6,8-13H2,1-5H3/t17-,18-,19-,20+,21-,23-,24-,25+/m0/s1 |
InChI Key |
RZKMKRDUWZVLSO-MQHLBGOHSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CC(C4(C3CC=C(C4C=O)C=O)C)O)C)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@@H]([C@]4([C@H]3CC=C([C@@H]4C=O)C=O)C)O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(C4(C3CC=C(C4C=O)C=O)C)O)C)C)C |
Synonyms |
desacetylscalaradial |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Desacetylscalaradial belongs to the scalarane family, sharing a core pentacyclic sesterterpene skeleton with derivatives differing in functional group modifications. Key analogs include:
Cytotoxicity and Antitumor Effects
- This compound : Demonstrates potent cytotoxicity against L1210 leukemia cells (IC₅₀ ~5 µM) but lower fish toxicity compared to scalaradial .
- Scalaradial : More toxic to mosquito fish (Gambusia affinis) and inhibits human phospholipase A2 (PLA2), a key enzyme in inflammatory pathways .
- 12-Deacetoxyscalaradial : Inhibits PLA2 and reduces inflammation in murine models .
- 12-epi-Scalaradial : Exhibits antibacterial activity against Staphylococcus aureus and suppresses epidermal growth factor receptor (EGFR) signaling .
Ecological Roles
- This compound and scalaradial are sequestered by the nudibranch Glossodoris pallida for defense. However, G. pallida modifies scalaradial into less toxic derivatives, while this compound remains unaltered .
- High concentrations of this compound in sponge tips deter generalist fish predators, whereas the nudibranch avoids these regions, preferring the lower-concentration sponge base .
Distribution within Sponges
- This compound : Concentrated in Cacospongia sp. tips (up to 14.6% dry mass in mantle borders) compared to the base .
- Scalaradial : Found in Cacospongia scalaris surface tissues but modified by nudibranchs into less toxic forms .
- Intracolonial variation in metabolite distribution influences predator interactions: fish are deterred even at low concentrations (base levels), while nudibranchs selectively avoid high-concentration regions .
Research Implications
- Pharmaceutical Potential: The scalarane scaffold offers a template for developing anticancer and anti-inflammatory agents. For example, scalaradial’s PLA2 inhibition could be optimized for treating inflammatory diseases .
- Chemical Ecology : Structural modifications (e.g., acetylation, epimerization) fine-tune ecological roles, balancing toxicity to predators with metabolic costs for the sponge .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
